(S)-Cyclopropyl(4-fluorophenyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group and a fluorinated phenyl group. Its molecular formula is C10H12FN, and it possesses a hydrochloride salt form with the formula C10H13ClFN . The compound is noted for its chirality, with the "S" designation indicating the specific stereochemistry of the amine group.
(S)-Cyclopropyl(4-fluorophenyl)methanamine has been evaluated for its activity at serotonin receptors, particularly the 5-HT2C receptor. Studies have shown that fluorinated derivatives of cyclopropylmethylamines exhibit promising activity as agonists at these receptors, which are implicated in various neuropsychiatric disorders . The incorporation of fluorine enhances lipophilicity and may improve brain penetration, making these compounds attractive candidates for further development in treating conditions like depression and anxiety .
The synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine typically involves several steps:
Studies have focused on understanding how (S)-Cyclopropyl(4-fluorophenyl)methanamine interacts with serotonin receptors. Binding affinity assays reveal that modifications to the cyclopropane moiety or the phenolic ring can significantly influence receptor selectivity and potency. For instance, variations in substituents on the phenyl ring have shown to modulate activity at different serotonin receptor subtypes .
Several compounds share structural similarities with (S)-Cyclopropyl(4-fluorophenyl)methanamine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-Cyclopropyl(4-methoxyphenyl)methanamine | 1213693-68-5 | Contains a methoxy group instead of fluorine |
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine | 54398-65-1 | Similar structure but different substitution pattern |
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | 244145-40-2 | Propane backbone instead of cyclopropane |
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 41566-77-2 | Different core structure but similar amine function |
(S)-Cyclopropyl(4-fluorophenyl)methanamine stands out due to its specific combination of a cyclopropane ring and a para-fluorinated phenyl group. This unique structure contributes to its distinct biological activity profile compared to other derivatives.